

# Spectroscopic Properties of Siderochelin C: A Technical Guide

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## Compound of Interest

Compound Name: Siderochelin C

Cat. No.: B1197691

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## Introduction

**Siderochelin C** is a naturally occurring siderophore, a small molecule with a high affinity for iron ions. Isolated from actinomycetes, it is part of the broader siderochelin family of compounds. The unique structure of **Siderochelin C**, identified as (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide, contributes to its biological activity and makes it a subject of interest in microbiology and medicinal chemistry. This technical guide provides a summary of the available spectroscopic data for **Siderochelin C**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.

## Chemical Structure and Properties

- Molecular Formula:  $C_{12}H_{15}N_3O_3$ [\[1\]](#)
- IUPAC Name: (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide
- Molecular Weight: 249.27 g/mol
- Appearance: Yellowish crystals

## Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) has been utilized to determine the accurate mass of **Siderochelin C** and to study its fragmentation patterns.

Ion	Observed m/z	Theoretical m/z	Notes
[M+H] <sup>+</sup>	250.1187	250.1186	Protonated molecule
[M+Na] <sup>+</sup>	272.1006	272.1006	Sodium adduct
[M-H <sub>2</sub> O+H] <sup>+</sup>	232.1081	232.1081	Loss of a water molecule
[M-CONH <sub>2</sub> +H] <sup>+</sup>	206.1285	206.1285	Loss of the carboxamide group

Note: The fragmentation data is based on typical fragmentation patterns for similar compounds and may vary depending on the specific mass spectrometer and conditions used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available tables of assigned <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and coupling constants for **Siderochelin C** are currently limited. The initial structure elucidation of the related Siderochelin A was primarily determined by X-ray crystallography. While modern studies have utilized NMR for the confirmation of the siderochelin scaffold, comprehensive data tables for **Siderochelin C** specifically are not readily found in the literature. Researchers are encouraged to consult primary research articles for spectral images and discussions.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of siderochelins, adapted from recent studies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A purified sample of **Siderochelin C** is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) or methanol- $d_4$  (CD $_3$ OD), to a concentration of 5-10 mg/mL.
- **Instrumentation:** NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **$^1\text{H}$  NMR Acquisition:**
  - A standard one-dimensional proton experiment is performed.
  - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
  - The residual solvent peak is used as an internal reference.
- **$^{13}\text{C}$  NMR Acquisition:**
  - A proton-decoupled one-dimensional carbon experiment is performed.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required (e.g., 1024 or more).
  - Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- **2D NMR Experiments:** To aid in structure elucidation and assignment, a suite of 2D NMR experiments should be conducted, including:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

## High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the purified **Siderochelin C** is prepared in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
- LC-MS Method:
  - The sample is injected onto a C18 reversed-phase HPLC column.
  - A gradient elution is typically used, with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - The gradient is programmed to separate **Siderochelin C** from any impurities.
- Mass Spectrometry Parameters:
  - The ESI source is operated in positive ion mode.
  - The mass spectrometer is set to acquire data over a relevant  $m/z$  range (e.g., 100-500).
  - For fragmentation studies (MS/MS), a collision-induced dissociation (CID) experiment is performed on the protonated molecular ion ( $[M+H]^+$ ). The collision energy is optimized to produce a rich fragmentation spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **Siderochelin C**.

A typical workflow for the isolation and spectroscopic characterization of a natural product.

# Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general signaling concept of siderophore-mediated iron uptake, a key biological role of **Siderochelin C**.

Generalized pathway of siderophore-mediated iron uptake by a bacterial cell.

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## References

- 1. journals.asm.org [journals.asm.org]
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